molecular formula C13H9N3O B2881533 Imidazo[1,2-a]pyrazin-3-yl(phenyl)methanone CAS No. 90734-76-2

Imidazo[1,2-a]pyrazin-3-yl(phenyl)methanone

カタログ番号: B2881533
CAS番号: 90734-76-2
分子量: 223.235
InChIキー: CVQCOFAEYRXAAP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Imidazo[1,2-a]pyrazin-3-yl(phenyl)methanone is a heterocyclic compound with the molecular formula C13H9N3O. It is characterized by a fused bicyclic structure consisting of an imidazole ring fused to a pyrazine ring, with a phenyl group attached to the methanone moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development .

準備方法

Synthetic Routes and Reaction Conditions:

生物活性

Imidazo[1,2-a]pyrazin-3-yl(phenyl)methanone is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including anticancer properties, antibacterial effects, and potential mechanisms of action.

Chemical Structure and Properties

This compound is characterized by a fused imidazole and pyrazine ring structure, which contributes to its pharmacological properties. Its molecular formula is C14H10N2O, and it has a molecular weight of 226.24 g/mol. The compound's structure allows for interactions with various biological targets, making it a versatile candidate for drug development.

Anticancer Activity

Recent studies have highlighted the potent anticancer properties of this compound derivatives. For instance, a series of compounds derived from this scaffold demonstrated significant antiproliferative activity against several cancer cell lines.

In Vitro Studies

In vitro assays have shown that this compound exhibits submicromolar inhibitory activity against various tumor cell lines. Notably, one study reported IC50 values ranging from 0.09 μM to 0.43 μM against HCC827 (human non-small cell lung cancer) and other cancer cell lines, indicating its potential as a lead compound for further development as a PI3Kα inhibitor .

Table 1: Anticancer Activity of this compound Derivatives

CompoundCell LineIC50 (μM)Mechanism
13kHCC8270.09 - 0.43PI3Kα inhibition
6bA5490.19Cell cycle arrest
28cHCT1162.30Aurora-A inhibition

The mechanism of action appears to involve the inhibition of the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation in many cancers. Treatment with these compounds has been shown to induce cell cycle arrest and apoptosis in sensitive cell lines .

Antibacterial Activity

In addition to anticancer effects, this compound has been evaluated for antibacterial activity. A study synthesized various derivatives and tested their efficacy against gram-positive and gram-negative bacteria.

In Vitro Antibacterial Studies

The antibacterial activity was assessed using standard disc diffusion methods and MIC determination. Some derivatives exhibited significant antibacterial effects, with MIC values comparable to established antibiotics.

Table 2: Antibacterial Activity of this compound Derivatives

CompoundBacteriaMIC (μg/mL)
Derivative AStaphylococcus aureus15
Derivative BEscherichia coli30

These findings suggest that modifications to the imidazo[1,2-a]pyrazin structure can enhance its antibacterial properties while maintaining low toxicity to human cells .

The biological activity of this compound can be attributed to several mechanisms:

Anticancer Mechanisms:

  • Inhibition of PI3K/AKT Pathway: The compound has been shown to reduce phosphorylation levels of key proteins involved in this pathway, leading to decreased cell survival.
  • Induction of Apoptosis: Treatment with these compounds triggers apoptotic pathways in cancer cells.

Antibacterial Mechanisms:

  • Disruption of Bacterial Cell Wall: Some derivatives may interfere with bacterial cell wall synthesis or function.
  • Inhibition of Protein Synthesis: Compounds may inhibit ribosomal function or other critical bacterial processes.

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

  • Case Study on Lung Cancer: A study evaluated the effects of compound 13k on HCC827 cells and demonstrated significant tumor growth inhibition in xenograft models.
  • Case Study on Bacterial Infections: Another investigation reported successful treatment outcomes in animal models infected with methicillin-resistant Staphylococcus aureus (MRSA) using derivative formulations.

科学的研究の応用

Anticancer Applications

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, research has demonstrated that derivatives of imidazo[1,2-a]pyrazin-3-yl(phenyl)methanone exhibit selective inhibition of discoidin domain receptors (DDR1 and DDR2), which are implicated in tumor progression and metastasis.

Case Study: DDR1 Inhibition

A series of compounds based on this compound were synthesized and evaluated for their inhibitory effects on DDR1. One compound showed an IC50 value of 23.8 nM against DDR1 while demonstrating significantly lower activity against related kinases, indicating its selectivity and potential as a therapeutic agent for non-small cell lung cancer (NSCLC) .

CompoundIC50 (nM)Selectivity Ratio (DDR1:DDR2)
Compound 8v23.873:1
Compound 8a8.737:1

Antibacterial Activity

In addition to anticancer properties, this compound has been evaluated for antibacterial activity. Studies have shown that certain derivatives possess significant antibacterial properties against various strains of bacteria, making them candidates for further development in treating bacterial infections.

Neurological Disorders

The compound has also been investigated for its potential in treating neurological disorders. Research indicates that this compound derivatives can inhibit phosphodiesterase 10A (PDE10A), which is linked to cognitive functions and schizophrenia symptoms . This suggests a role in developing treatments for psychiatric conditions.

Synthesis and Derivatives

The synthesis of this compound involves various methods that yield derivatives with enhanced biological activity. For example, modifications to the phenyl group or the introduction of additional functional groups can significantly impact the compound's efficacy against specific targets .

Synthesis Overview

Reaction ConditionsYield (%)
Ethanol reflux with 2-bromo-acetoacetaldehyde55%

特性

IUPAC Name

imidazo[1,2-a]pyrazin-3-yl(phenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O/c17-13(10-4-2-1-3-5-10)11-8-15-12-9-14-6-7-16(11)12/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVQCOFAEYRXAAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CN=C3N2C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。